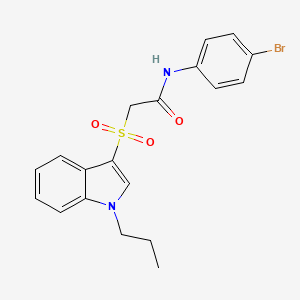

N-(4-bromophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide

Description

N-(4-bromophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide is a synthetic small molecule characterized by a 4-bromophenylacetamide core linked via a sulfonyl group to a 1-propyl-substituted indole moiety. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the propyl chain and electronic effects from the sulfonyl bridge.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(1-propylindol-3-yl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O3S/c1-2-11-22-12-18(16-5-3-4-6-17(16)22)26(24,25)13-19(23)21-15-9-7-14(20)8-10-15/h3-10,12H,2,11,13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGQITHBSYQALV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide typically involves the following steps:

Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

Acetamide Formation: The sulfonylated indole is reacted with bromoacetyl bromide to form the acetamide derivative.

Bromination: Finally, the compound is brominated at the para position of the phenyl ring using bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.

Reduction: Reduction of the sulfonyl group could yield the corresponding sulfide or thiol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds containing indole structures can interact with multiple biological pathways relevant to cancer progression. N-(4-bromophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide may exhibit significant anticancer activity due to its ability to modulate these pathways. For instance, studies on similar indole derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Anti-inflammatory Properties

The sulfonamide class has been associated with anti-inflammatory effects. The presence of the indole ring may further enhance this activity by influencing signaling pathways involved in inflammation. This compound could potentially be explored for therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Compounds with sulfonamide functionalities are traditionally known for their antimicrobial properties. Preliminary studies suggest that this compound could exhibit similar effects, making it a candidate for further investigation in the development of new antimicrobial agents.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of compounds similar to this compound:

Mechanism of Action

The exact mechanism of action of N-(4-bromophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide would depend on its specific application. Generally, compounds with indole and sulfonyl groups can interact with various biological targets, including enzymes and receptors. The bromophenyl group may enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences between the target compound and its analogues:

Key Observations :

- Heterocyclic Core: The target compound and 10a share an indole core, whereas pyridazinone ( ) and pyridinone (AMC3, ) cores are present in other analogues.

- Substituent Diversity : The sulfonyl group in the target compound distinguishes it from esters (e.g., benzoyl in 10a) or ethers (e.g., methoxybenzyl in ).

- Lipophilicity : The propyl chain in the target compound may enhance membrane permeability compared to smaller substituents like methyl or methoxy groups.

Key Observations :

- Receptor Specificity: Pyridazinone derivatives ( ) exhibit FPR agonist activity, suggesting the target compound’s sulfonyl-indole structure may similarly target FPRs.

- Therapeutic Potential: Compound 10a demonstrates the role of indole-acetamides in anticancer therapy, implying possible overlapping mechanisms for the target compound.

Physicochemical and Crystallographic Insights

- Crystal Packing : The simpler analogue 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide exhibits a dihedral angle of 66.4° between aromatic rings, influencing molecular conformation and solubility. The sulfonyl group in the target compound may further distort this angle, affecting binding interactions.

- Synthetic Routes : Analogues like 10a and AMC3 are synthesized via carbodiimide-mediated coupling, suggesting the target compound’s synthesis may involve similar steps with additional sulfonylation.

Biological Activity

N-(4-bromophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the sulfonamide class, known for diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this compound, supported by relevant research findings and data.

Structural Characteristics

The compound features a bromophenyl group and an indole moiety linked via a sulfonyl group to an acetamide. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development. The presence of the indole structure indicates possible modulation of biological pathways involved in cancer proliferation and inflammation.

Pharmacological Activities

Research indicates that compounds with indole and sulfonamide functionalities exhibit significant biological activities. Key findings regarding the biological activity of this compound include:

- Antimicrobial Activity : In vitro studies have shown that derivatives of this compound possess notable antimicrobial properties. For instance, derivatives were tested for minimum inhibitory concentration (MIC) against various pathogens, demonstrating effective antimicrobial action with MIC values ranging from 0.22 to 0.25 μg/mL against certain strains .

- Anticancer Potential : The indole component is associated with interactions in cancer-related pathways. Studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses, potentially reducing cytokine levels and inhibiting pathways like NF-kB, which are crucial in inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus; MIC 0.22 μg/mL | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine production |

Detailed Research Findings

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of related compounds, revealing significant activity against bacterial biofilms, particularly those formed by Staphylococcus aureus and Staphylococcus epidermidis. The compounds showed a superior reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .

- Mechanism of Action : Molecular docking studies have been employed to understand the binding interactions of this compound with specific enzymes involved in disease processes. These studies suggest a strong binding affinity to targets such as DNA gyrase and dihydrofolate reductase (DHFR), indicating potential for further therapeutic applications .

- Toxicity Assessment : Hemolytic activity tests demonstrated low toxicity levels, with % lysis ranging from 3.23% to 15.22%, indicating that the compound may be safe for further development .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(4-bromophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide?

- Methodology : The compound is typically synthesized via carbodiimide-mediated coupling. For example, 4-bromophenylacetic acid reacts with an appropriate amine (e.g., 1-propyl-1H-indol-3-ylsulfonyl derivatives) in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Triethylamine (TEA) is added to maintain basicity, and the reaction is stirred at low temperatures (~273 K) for 3 hours. Post-reaction, the mixture is acidified, extracted with DCM, and purified via crystallization (e.g., slow evaporation from methylene chloride) .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- R factor : ≤0.04 (e.g., R = 0.038 in a study of a related acetamide derivative) .

- Dihedral angles : Between aromatic rings (e.g., 66.4° between 4-bromophenyl and indole moieties) to confirm steric and electronic interactions .

- Hydrogen bonding : N–H···O and C–H···F/O interactions stabilize crystal packing .

Q. What spectroscopic techniques are used for characterization?

- Methodology :

- NMR : H and C NMR confirm proton environments and carbon frameworks.

- FT-IR : Peaks at ~1650 cm (amide C=O) and ~1350–1150 cm (sulfonyl S=O) verify functional groups .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass = 436.06 g/mol for CHBrNOS) .

Advanced Research Questions

Q. How do substituents on the indole ring influence bioactivity?

- Methodology : Comparative structure-activity relationship (SAR) studies are critical. For example:

- Propyl vs. cyclohexylmethyl groups : Propyl enhances solubility, while bulkier groups (e.g., cyclohexylmethyl) may improve binding to hydrophobic pockets in targets like HIV-1 reverse transcriptase .

- Sulfonyl position : 3-Sulfonyl indole derivatives show stronger anti-HIV activity than 2-substituted analogs due to optimized hydrogen bonding with catalytic residues .

Q. What computational methods are used to predict binding modes with biological targets?

- Methodology :

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., HIV-1 integrase). Key parameters include:

- Binding energy : ≤-8.0 kcal/mol suggests strong affinity.

- Hydrogen bonds : Between sulfonyl/acetamide groups and active-site residues (e.g., Lys156, Asp185) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Q. How can crystallographic data resolve contradictions in reported biological activities?

- Methodology :

- Intermolecular interactions : Weak C–H···F/O bonds in crystal packing (e.g., C8–H8···F1 = 3.24 Å) may reduce bioavailability by increasing lattice energy, explaining lower-than-expected in vivo efficacy .

- Polymorphism screening : Different crystal forms (e.g., monoclinic vs. orthorhombic) can alter solubility and activity. SC-XRD and differential scanning calorimetry (DSC) identify polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.